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Compound of Interest |

Compound Name: 4-[1,1'-Biphenyl]-4-YL-4-piperidinol
CAS No.: 137884-47-0
Cat. No.: B157631
. J

Executive Summary: The Biphenyl Advantage

The 4-hydroxy-4-(4-biphenylyl)piperidine scaffold represents a critical evolution of the
"privileged" 4-phenylpiperidine motif. While the parent phenylpiperidine is ubiquitous in opioid
and serotonergic pharmacology (e.g., pethidine, haloperidol), the extension to a biphenyl
system dramatically shifts the pharmacological profile.

This structural modification introduces a massive hydrophobic vector, steering affinity away
from Mu-opioid receptors and towards targets with deep, hydrophobic binding pockets—
specifically Matrix Metalloproteinases (MMP-2/MMP-9) and Sigma Receptors (01/02). This
guide details the synthesis, structure-activity relationships (SAR), and mechanistic applications
of this scaffold in oncology and neuropharmacology.

Pharmacological Mechanisms & Targets[1]
Matrix Metalloproteinase (MMP) Inhibition

The biphenyl moiety is a "specificity element" for gelatinases (MMP-2 and MMP-9).
e Mechanism: MMPs possess a catalytic Zinc ion (

) and a deep hydrophobic channel known as the S1' pocket.
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» Binding Mode: The piperidine nitrogen (or a substituent attached to it) often serves as the
Zinc-Binding Group (ZBG) or positions a ZBG (like a hydroxamate or carboxylate). The 4-
biphenyl group is size-matched to penetrate the S1' pocket, providing high selectivity over
other MMPs (like MMP-1) which have shallower pockets.

o Therapeutic Relevance: Inhibition of MMP-2/9 blocks extracellular matrix degradation,

preventing tumor metastasis and angiogenesis.

Sigma Receptor Modulation (o1 / 62)

e Sigma-1 (ol): A chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
o Interaction: The biphenyl group engages in extensive

stacking with aromatic residues (e.g., Trp, Tyr) within the ol ligand-binding domain.

o Effect: Antagonists (or modulators) containing this scaffold prevent ol translocation,
reducing neuropathic pain and excitotoxicity.

e Sigma-2 (02): Often associated with TMEM97, involved in cholesterol homeostasis and
cancer cell proliferation. Biphenyl derivatives often act as cytotoxic agonists, inducing
caspase-independent cell death in resistant tumors.

Chemical Synthesis: The Grighard Protocol[2][3]

The construction of the quaternary center at C4 is the rate-limiting step. The following protocol
is optimized for the biphenyl analog, addressing the specific solubility challenges of biphenyl
reagents.

Retrosynthetic Analysis

The most reliable route involves the nucleophilic addition of a 4-biphenyl organometallic
reagent to an N-protected 4-piperidone.
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Figure 1: Synthetic pathway for the core scaffold.

Detailed Protocol: Grignard Addition

Reagents:

4-Bromobiphenyl (CAS: 92-66-0)

Magnesium turnings (activate with iodine)

N-Benzyl-4-piperidone (CAS: 3612-20-2)

Solvent: Anhydrous Tetrahydrofuran (THF) - Diethyl ether is often insufficient for solubilizing
the biphenyl Grignard.

Step-by-Step Procedure:

e Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.2 eq)
and a single crystal of lodine. Heat gently until iodine vaporizes to activate the Mg surface.

e Grignard Formation: Dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF (concentration
~0.5 M). Add 10% of this solution to the Mg. Initiate with a heat gun if necessary. Once reflux
sustains, add the remaining solution dropwise over 30 mins. Reflux for 1 hour to ensure
complete conversion to 4-biphenylmagnesium bromide.

o Addition: Cool the Grignard solution to 0°C (Note: Do not cool to -78°C initially, as the
biphenyl reagent may precipitate).

o Ketone Addition: Add N-benzyl-4-piperidone (0.9 eq) in THF dropwise.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

Quench: Cool to 0°C and quench with saturated aqueous

Workup: Extract with EtOAc. Wash organic layer with brine, dry over

Purification: Recrystallize from Ethanol/Hexane or use column chromatography
(Hexane:EtOAcC).

Critical Control Point: The biphenyl Grignard is prone to Wurtz coupling (dimerization to
quaterphenyl) if the concentration is too high or temperature is uncontrolled. Maintain dilute
conditions (0.5 M).

Structure-Activity Relationship (SAR) Data

The following table summarizes how the C4-substituent dictates target selectivity.

. Lipophilicity . Secondary Pharmacologic
C4-Substituent Primary Target
(cLogP) Target al Effect
Mu-Opioid / ) Analgesia
Phenyl ~1.5 Sigma-1 L
NMDA (Opioid-like)
D2 Dopamine / ) .
) ) Antipsychotic /
4-Chlorophenyl ~2.1 Calcium Sigma-1 o
Antidiarrheal
Channels

) Sigma-1/ Sigma-  Anti-metastatic /
4-Biphenylyl ~3.8 MMP-2 / MMP-9 i
Neuroprotective

Neuroprotection
4-Benzyl ~2.0 NMDA (NR2B) NET Transporter o
(Ifenprodil-like)

Key Insight: The jump in cLogP from Phenyl (1.5) to Biphenyl (3.8) drives the molecule out of
the hydrophilic opioid pocket and into the hydrophobic S1' pocket of MMPs.
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Experimental Validation: MMP-2 Inhibition Assay

To validate the biological activity of synthesized derivatives, use a fluorometric FRET-based

assay.

Protocol:

Enzyme: Recombinant Human MMP-2 (catalytic domain).

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

Buffer: 50 mM Tris-HCI (pH 7.5), 10 mM

, 150 mM NacCl, 0.05% Brij-35.

Procedure:

o Incubate MMP-2 (2 nM) with the test compound (0.1 nM — 10 uM) for 30 mins at 37°C.
o Add Substrate (10 uM) to initiate reaction.
o Measure Fluorescence: Excitation 328 nm / Emission 393 nm.

¢ Analysis: Plot % Inhibition vs. Log[Concentration] to determine

Self-Validating Check: Include llomastat (GM6001) as a positive control (

nM). If lomastat fails to inhibit, the enzyme is inactive.

Visualizing the Mechanism

The following diagram illustrates the dual-targeting potential of the scaffold.
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Figure 2: Mechanistic divergence of the biphenyl scaffold into Oncology (MMP) and Neurology
(Sigma).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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